(1-methyl-1H-imidazol-5-yl)methanol
Overview
Description
“(1-methyl-1H-imidazol-5-yl)methanol” is an organic compound with the molecular formula C5H8N2O . It is a solid substance with a pale yellow color . This compound is used as an organic intermediate and can be used in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of “(1-methyl-1H-imidazol-5-yl)methanol” can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into carbonyl compounds via the corresponding quaternary salts .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-imidazol-5-yl)methanol” consists of 8 heavy atoms and 5 aromatic heavy atoms . The molecule has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .
Chemical Reactions Analysis
The chemical reactions involving “(1-methyl-1H-imidazol-5-yl)methanol” include its conversion into carbonyl compounds via the corresponding quaternary salts . This stable system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Physical And Chemical Properties Analysis
“(1-methyl-1H-imidazol-5-yl)methanol” has a melting point of 113 °C and a predicted boiling point of 324.9±17.0 °C . It has a predicted density of 1.16±0.1 g/cm3 . This compound is sparingly soluble in DMSO and slightly soluble in methanol .
Scientific Research Applications
Synthesis and Conversion into Carbonyl Compounds
- (1-Methyl-1H-imidazol-2-yl) methanol derivatives were synthesized and converted into carbonyl compounds. These derivatives can act as masked forms of the carbonyl group, serving as synthons in various chemical reactions (Ohta et al., 1987).
Selective COX-2 Inhibition
- A derivative, 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, was synthesized and evaluated as a selective COX-2 inhibitor, aiming to reduce gastrointestinal adverse effects common in traditional NSAIDs (Tabatabai et al., 2012).
Heterocyclic Compound Synthesis
- 2-Butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl) biphenyl-4-yl] methyl}-1H- imidazol-5-yl methanol and related compounds were synthesized, highlighting their importance in pharmaceutical, medicinal, agricultural, and drug sciences (Ande, 2012).
Copper(II) Complex Synthesis
- Bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) was synthesized, showing potential applications in understanding metal coordination and electronic transitions in such complexes (Banerjee et al., 2013).
Hypoxia-Activated Prodrugs
- Hypoxia-activated prodrugs of SN-38 were developed by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with SN-38, offering a novel approach for cancer treatment (Jin et al., 2017).
Biomimetic Chelating Ligands
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was synthesized as a precursor for biomimetic chelating ligands, demonstrating applications in mimicking biological systems (Gaynor et al., 2023).
Crystallography and Coordination Chemistry
- Various derivatives of (1-methyl-1H-imidazol-5-yl)methanol have been studied for their crystal structures and coordination chemistry, contributing to our understanding of molecular and crystal interactions (Yudina et al., 2011).
Methanol Utilization in Synthesis
- Methanol has been used in the synthesis of various imidazole derivatives, demonstrating its role as a versatile reactant in organic chemistry (Sarki et al., 2021).
Fluorescent Probes
- 2-(4-(4-(Hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, a derivative of (1-methyl-1H-imidazol-5-yl)methanol, was synthesized as a fluorescent probe for Zn2+ ions, indicating potential applications in analytical chemistry (Wen-yao, 2012).
Antimicrobial Activity
- Novel imidazole-bearing isoxazole derivatives synthesized from (1H-benzo[d]imidazol-2-yl) methanol showed promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Maheta et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(3-methylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQMYCEAWZJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378466 | |
Record name | (1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-5-yl)methanol | |
CAS RN |
38993-84-9 | |
Record name | (1-methyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-1H-imidazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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